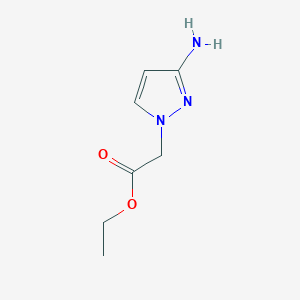

ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-aminopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKKCNCVCRTEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895571-89-8 | |

| Record name | ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Structure, Properties, and Synthetic Strategies for Drug Discovery

Abstract

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive aminopyrazole core coupled with an ethyl acetate side chain, provides a valuable scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthetic methodologies for this compound. Particular emphasis is placed on addressing the challenges of regioselectivity in its synthesis and its application as a precursor for developing novel therapeutic agents, such as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from anti-inflammatory agents to kinase inhibitors for oncology.[1] The introduction of an amino group to the pyrazole ring, creating an aminopyrazole, further enhances its utility by providing a key vector for chemical modification and interaction with biological targets. Aminopyrazoles are recognized as important precursors for a variety of biologically active molecules.[2] this compound, in particular, combines the reactive potential of the 3-aminopyrazole moiety with a flexible ethyl acetate group at the N1 position, making it an attractive starting material for library synthesis and lead optimization in drug discovery programs.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of this compound consists of a 5-membered pyrazole ring substituted with an amino group at the C3 position and an ethyl acetate group attached to the N1 nitrogen.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the calculated and estimated physicochemical properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | Calculated |

| Molecular Weight | 183.20 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Inferred from analogs |

| Melting Point | Not determined | N/A |

Note: The molecular weight of the closely related analog, ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, is 183.21 g/mol .[3]

Predicted Spectral Data

Predicting the spectral characteristics is crucial for confirming the identity and purity of the synthesized compound.

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around δ 1.2 ppm and a quartet around δ 4.1 ppm), a singlet for the methylene group of the acetate moiety (around δ 4.8-5.0 ppm), two distinct signals for the pyrazole ring protons at C4 and C5, and a broad singlet for the amino protons. The chemical shifts for the pyrazole protons will be key in distinguishing it from the 5-amino isomer.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display signals for the ethyl group carbons (around δ 14 and 61 ppm), the methylene carbon of the acetate group, the carbonyl carbon of the ester (around δ 168-170 ppm), and three distinct signals for the pyrazole ring carbons.

-

IR Spectroscopy (KBr, cm⁻¹): The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3400 cm⁻¹), C-H stretching, a strong C=O stretching band for the ester (around 1730-1750 cm⁻¹), and C=N/C=C stretching vibrations of the pyrazole ring.[4][5]

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 184.09.

Synthesis and Reactivity

The synthesis of this compound presents an interesting challenge in regioselectivity. A plausible synthetic route involves a two-step process: the formation of the 3-aminopyrazole core followed by N-alkylation.

Synthesis of the 3-Aminopyrazole Precursor

3-Aminopyrazole can be synthesized through several established methods.[2] One of the most common approaches is the condensation of a hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile. For instance, the reaction of hydrazine with 2-cyano-3-ethoxyacrylonitrile provides a direct route to 3-aminopyrazole.

N-Alkylation with Ethyl Bromoacetate

The introduction of the ethyl acetate moiety is achieved via N-alkylation of 3-aminopyrazole with ethyl bromoacetate. This reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate.[4][5]

Figure 2: Proposed synthetic workflow for this compound.

The Challenge of Regioselectivity

A critical consideration in the N-alkylation of 3-aminopyrazole is the potential for reaction at multiple sites. The pyrazole ring has two nitrogen atoms, N1 and N2, and the exocyclic amino group is also nucleophilic.

-

N1 vs. N2 Alkylation: 3-Aminopyrazole exists in tautomeric forms, which can lead to the formation of both 1-substituted and 2-substituted pyrazoles. The reaction conditions, including the base and solvent, can influence the regioselectivity of this alkylation.

-

Exocyclic vs. Endocyclic Alkylation: While N-alkylation of the pyrazole ring is generally favored, alkylation of the exocyclic amino group can occur as a side reaction.

The formation of a mixture of isomers is highly probable, necessitating careful purification, typically by column chromatography, to isolate the desired this compound. The structural elucidation of the final product and any isolated isomers is paramount and would rely heavily on 2D NMR techniques such as HMBC and NOESY.

Applications in Drug Discovery

The structural motifs present in this compound make it a highly valuable building block for the synthesis of potential therapeutic agents.

Scaffold for Kinase Inhibitors

The aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The N1-substituent, in this case, the ethyl acetate group, provides a vector for extension into the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and selectivity. Derivatives of this scaffold could be explored as inhibitors of various kinases implicated in cancer and inflammatory diseases.[6]

Precursor for Fused Heterocyclic Systems

The amino and ester functionalities of this compound can be utilized in cyclization reactions to construct more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are also prevalent in many biologically active compounds.[2]

Experimental Protocol: Synthesis of this compound

The following is a representative, field-proven protocol for the N-alkylation step, adapted from procedures for similar compounds.[4][5]

Materials:

-

3-Aminopyrazole (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 3-aminopyrazole in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired product and any isomers.

-

Characterize the purified product(s) by ¹H NMR, ¹³C NMR, IR, and MS to confirm the structure and purity.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. While its direct characterization data is sparse, a comprehensive understanding of its structure, properties, and reactivity can be established through the analysis of related compounds and fundamental principles of organic chemistry. The synthetic route via N-alkylation of 3-aminopyrazole is viable, though careful attention must be paid to the issue of regioselectivity and subsequent purification. The versatility of this molecule as a scaffold for kinase inhibitors and other complex heterocyclic systems ensures its continued relevance in the quest for novel therapeutics.

References

-

Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–617. [Link]

- Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 317-353). Italian Society of Chemistry.

-

Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCrData, 6(6), x210479. [Link]

- Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.

-

PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

-

PharmaTutor. (2013). Pyrazole and its Biological Activity. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, N. H., & Elgemeie, G. H. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6285. [Link]

-

ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate? Retrieved from [Link]

-

Taha, M. O., et al. (2015). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Bioorganic & Medicinal Chemistry, 23(13), 3563-3574. [Link]

-

Al-Issa, S. A. (2013). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Journal of Saudi Chemical Society, 17(2), 225-231. [Link]

-

Elgemeie, G. H., et al. (2014). Synthesis of ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate | Benchchem [benchchem.com]

- 4. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a heterocycle of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and characterization, with a particular focus on the challenges and strategies related to regioselectivity. Furthermore, it delves into the extensive applications of the aminopyrazole scaffold in drug discovery, highlighting its role in the development of kinase inhibitors and other therapeutic agents. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of novel pharmaceuticals based on the pyrazole core.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound is not consistently reported across major chemical databases, its molecular structure is well-defined. The compound consists of a 3-aminopyrazole core N-alkylated at the 1-position with an ethyl acetate moiety. The tautomeric nature of the pyrazole ring and the presence of multiple nucleophilic sites in 3-aminopyrazole can lead to isomeric products during synthesis, making unambiguous identification crucial.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value (Predicted or Experimental) | Notes and References |

| Molecular Formula | C₇H₁₁N₃O₂ | |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Expected to be a solid at room temperature | Based on analogs like ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate which is a solid.[1] |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and alcohols. | Based on general solubility of similar heterocyclic compounds. |

| pKa | The pyrazole ring nitrogens and the amino group exhibit basicity. | The N2 "pyridine-like" nitrogen is generally the most basic site in N-unsubstituted pyrazoles.[2] |

Synthesis and Regioselectivity

The synthesis of this compound typically involves the N-alkylation of 3-aminopyrazole with an ethyl haloacetate, most commonly ethyl bromoacetate. A significant challenge in this synthesis is controlling the regioselectivity of the alkylation. 3-Aminopyrazole possesses three potential nucleophilic sites: the two ring nitrogen atoms (N1 and N2) and the exocyclic amino group.

Alkylation can theoretically yield three different products. However, the exocyclic amino group is generally less nucleophilic than the ring nitrogens. The regioselectivity of alkylation on the pyrazole ring is influenced by factors such as the reaction conditions (solvent, base, temperature) and the nature of the substituents on the pyrazole ring.[3]

In the case of 3-aminopyrazole, the tautomeric equilibrium between 3-amino-1H-pyrazole and 5-amino-1H-pyrazole further complicates the reaction, as both tautomers can be alkylated. Generally, alkylation of 3(5)-aminopyrazoles can lead to a mixture of N1 and N2 substituted products.

Caption: General synthetic scheme for the alkylation of 3-aminopyrazole.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the alkylation of N-sulfonylated aminopyrazoles and should be optimized for the specific substrate.[4][5]

Materials:

-

3-Aminopyrazole

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol for recrystallization

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 3-aminopyrazole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole ring.

-

Slowly add ethyl bromoacetate (1 equivalent) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified product.

Note: The separation of potential isomers may require column chromatography.

Characterization and Spectroscopic Analysis

The structural elucidation of the synthesized product is crucial to confirm the desired regiochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals for the pyrazole ring protons and the amino group protons. The chemical shifts of the pyrazole ring protons can help in distinguishing between the 1,3- and 1,5-isomers.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the methylene carbons, and the carbons of the pyrazole ring.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The presence of hydrogen bond donors and acceptors in a rigid heterocyclic framework makes it an ideal starting point for the design of enzyme inhibitors and receptor ligands.

Kinase Inhibition: A significant application of aminopyrazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[2] The 3-aminopyrazole moiety can act as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. Numerous kinase inhibitors incorporating the pyrazole core have been developed, targeting various kinases involved in cell signaling pathways.

Caption: Workflow for the development of aminopyrazole-based kinase inhibitors.

Other Therapeutic Areas: Derivatives of aminopyrazoles have shown a broad spectrum of biological activities, including:

-

Antiviral: Certain N-arylsulfonylpyrazole derivatives have demonstrated antiviral activity.[4]

-

Anti-inflammatory: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Anticonvulsant: 3-Aminopyrazole derivatives have shown promise as anticonvulsant agents.[6]

-

Antibacterial and Antifungal: The aminopyrazole scaffold has been explored for the development of antimicrobial agents.[2]

Conclusion and Future Perspectives

This compound, despite the lack of a dedicated CAS number, represents an important class of molecules for synthetic and medicinal chemistry. The key to its successful utilization lies in the controlled synthesis and unambiguous characterization to ensure the desired regiochemistry. The versatile biological activities of the aminopyrazole core underscore its continued importance in the quest for novel therapeutic agents. Future research will likely focus on developing more efficient and regioselective synthetic methods and exploring the vast chemical space accessible from this valuable scaffold to address a wide range of diseases.

References

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. (2023, April 25).

- Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis.

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. (2022, September 8).

- Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)

- Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)

- Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl. IUCr Journals. (2021, May 6).

- Structure and IR Spectra of 3(5)

- A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Deriv

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)

- Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)

- Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride (CAS No. 1427379-57-4) Suppliers. ChemicalRegister.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity.

- Syntheses of 1-substituted-3-aminopyrazoles. OAK Open Access Archive. (2015, October 13).

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024, May 30).

- Ethyl 2-(3-fluoro-5-methyl-1H-pyrazol-1-yl)

- Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives.

- Strategic atom replacement enables regiocontrol in pyrazole alkylation.

- Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity.

- Welcome To Hyma Synthesis Pvt. Ltd.

- Ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxyl

Sources

- 1. Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 4. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Synthesis, Characterization, and Applications

Abstract

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive aminopyrazole core coupled with an ethyl acetate side chain, provides a versatile scaffold for the synthesis of a diverse array of complex, biologically active molecules. This guide offers an in-depth exploration of the compound, covering its fundamental physicochemical properties, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization, and a review of its applications in the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document provides the technical insights and practical methodologies required to effectively synthesize and utilize this valuable chemical intermediate.

Core Compound Properties

A foundational understanding of a compound's properties is critical before its inclusion in any synthetic workflow. This compound is a stable, crystalline solid under standard conditions. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to pale yellow solid |

| Canonical SMILES | CCOC(=O)CN1C=C(C=N1)N |

Synthesis of this compound

The most reliable and widely adopted method for the synthesis of the title compound is the direct N-alkylation of 3-aminopyrazole with an appropriate electrophile, typically ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism.

2.1. Underlying Mechanism and Rationale

The synthesis hinges on the nucleophilic character of the nitrogen atoms in the 3-aminopyrazole ring. The pyrazole ring contains two nitrogen atoms, and in the presence of a base, the ring proton can be abstracted, creating a pyrazolate anion. This anion is a potent nucleophile. The subsequent alkylation with ethyl bromoacetate preferentially occurs at the N1 position due to a combination of steric and electronic factors, leading to the desired product.

Causality of Reagent Selection:

-

3-Aminopyrazole: The starting scaffold providing the core heterocyclic structure.

-

Ethyl Bromoacetate: A potent electrophile that introduces the ethyl acetate moiety. The bromine atom serves as an excellent leaving group.

-

Potassium Carbonate (K₂CO₃): A moderately strong, non-nucleophilic base. Its role is to deprotonate the 3-aminopyrazole, activating it for nucleophilic attack. It is preferred for its low cost, ease of handling, and insolubility in many organic solvents, which simplifies workup.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent. Its high dielectric constant effectively solvates the potassium cations, enhancing the nucleophilicity of the pyrazolate anion and accelerating the rate of the S˰2 reaction.

2.2. Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the N-alkylation of 3-aminopyrazole.

2.3. Detailed Experimental Protocol

This protocol is adapted from established literature procedures for similar N-alkylations of pyrazole derivatives.[1][2]

-

Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq). Stir the resulting suspension vigorously at room temperature for 15 minutes.

-

Addition of Electrophile: Add ethyl bromoacetate (1.1 eq) dropwise to the suspension over 10 minutes.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 3 hours.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

Workup and Isolation: Upon completion, pour the reaction mixture into a beaker containing ice-water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual DMF and salts.

-

Purification: Recrystallize the crude solid from ethanol to yield the pure this compound as a crystalline solid.[1][2]

Spectroscopic Characterization and Validation

The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic analysis. The data presented below are representative of the expected values for this compound.

| Technique | Data and Interpretation |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~7.3 (d, 1H, pyrazole-H5)~5.6 (d, 1H, pyrazole-H4)~5.2 (s, 2H, NH₂)~4.8 (s, 2H, CH₂-ester)~4.1 (q, 2H, OCH₂CH₃)~1.2 (t, 3H, OCH₂CH₃) |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~168.0 (C=O, ester)~155.0 (C3-NH₂)~130.0 (C5)~95.0 (C4)~61.0 (OCH₂CH₃)~52.0 (CH₂-ester)~14.0 (OCH₂CH₃) |

| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretch, NH₂)~1745 (C=O stretch, ester)~1630 (N-H bend)~1550 (C=N stretch, pyrazole ring) |

| Mass Spec (ESI+) | m/z: 170.09 [M+H]⁺192.07 [M+Na]⁺ |

Applications in Drug Development and Medicinal Chemistry

The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs.[3] this compound serves as a key intermediate for accessing more complex derivatives with a wide range of biological activities.

-

Kinase Inhibitors: The aminopyrazole core is a potent hinge-binding motif for many protein kinases. The N1-substituted acetate handle on the title compound allows for the facile introduction of larger, more complex side chains designed to target specific pockets in the kinase active site. This has been exploited in the development of inhibitors for targets like NF-κB-inducing kinase (NIK), which is implicated in various cancers.[4]

-

Antiviral and Antimicrobial Agents: Pyrazole derivatives have shown significant promise as antiviral and antibacterial agents.[1][3] The aminopyrazole moiety can participate in crucial hydrogen bonding interactions with viral or bacterial enzymes, while the ester group can be hydrolyzed in vivo to a carboxylic acid, potentially improving solubility and pharmacokinetic properties.

-

Scaffold for Combinatorial Chemistry: The compound is an ideal starting point for the construction of compound libraries. The primary amine and the ester functionalities offer two distinct points for chemical modification, allowing for the rapid generation of a diverse set of analogues for high-throughput screening campaigns.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, E77, 615-617. [Link]

-

IUCr Journals. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E, E77, 615-617. [Link]

-

National Center for Biotechnology Information. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. PubMed Central. [Link]

-

Vitale, P., et al. (2020). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PubMed Central. [Link]

-

Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

Sources

- 1. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. mdpi.com [mdpi.com]

- 4. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Aminopyrazole Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] The introduction of an amino substituent to this scaffold gives rise to aminopyrazoles, a class of compounds that has demonstrated a remarkable breadth of biological activities.[1][4] This versatility has established the aminopyrazole core as a "privileged scaffold," a framework that can interact with a wide range of biological targets, leading to the development of numerous therapeutic agents.[5][6] This technical guide provides an in-depth exploration of the multifaceted biological activities of aminopyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their roles as anticancer, anti-inflammatory, and antimicrobial agents, with a particular focus on their well-established utility as kinase inhibitors. The narrative will weave together mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to provide a comprehensive resource for the rational design and evaluation of novel aminopyrazole-based therapeutics.

The Aminopyrazole Core: A Foundation for Diverse Bioactivity

The pyrazole ring's unique electronic properties, arising from its two nitrogen atoms, contribute to its ability to engage in various non-covalent interactions with biological macromolecules.[1][7] The presence of an amino group further enhances this potential, providing a crucial hydrogen bond donor that can anchor the molecule within a target's binding site.[1][4] The position of this amino group—at the 3, 4, or 5 position of the pyrazole ring—significantly influences the molecule's biological activity profile.[1][4][8]

This guide will explore the distinct biological activities associated with these positional isomers, highlighting how subtle structural modifications can lead to profound differences in therapeutic effects.

Anticancer Activity: Targeting the Machinery of Malignancy

Aminopyrazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[1][2][9][10]

Kinase Inhibition: A Dominant Anticancer Strategy

A primary mechanism through which aminopyrazoles exert their anticancer effects is the inhibition of protein kinases.[5][11] These enzymes play a critical role in cellular signaling pathways that, when dysregulated, can drive cancer progression.[5] The aminopyrazole scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.[5][6]

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. AT9283, a multitargeted kinase inhibitor with a pyrazole core, demonstrates potent inhibition of Aurora A and Aurora B kinases.[12] Inhibition of Aurora B, in particular, leads to a characteristic polyploid cellular phenotype.[12]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. Aberrant CDK activity is a hallmark of many cancers. Several aminopyrazole-based compounds have been developed as CDK inhibitors.[1][13] For instance, AT7519 is a multi-CDK inhibitor that has entered clinical trials.[1][11] The aminopyrazole core of these inhibitors typically forms a triad of hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[13] FDA-approved CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib, used in the treatment of breast cancer, interfere with the cell cycle by preventing the phosphorylation of the retinoblastoma (Rb) protein.[6]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various tumors. Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of FGFR2 and FGFR3, overcoming common resistance mechanisms.[14]

-

Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a recently approved 5-aminopyrazole derivative, is a reversible inhibitor of BTK, a key therapeutic target in B-cell malignancies.[1]

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, aminopyrazole derivatives can induce cancer cell death through other mechanisms:

-

Induction of Apoptosis: Some aminopyrazole derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cell proliferation.[1][2][9]

Illustrative Signaling Pathway: CDK Inhibition

Caption: Inhibition of Cyclin-Dependent Kinases by Aminopyrazole Derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Aminopyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[1][4]

-

Cyclooxygenase (COX) Inhibition: Several aminopyrazole derivatives exhibit potent and selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[1] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. Some compounds have shown better edema inhibition and a lower ulcerogenic index compared to established drugs like Celecoxib and Indomethacin.[1]

-

p38 MAPK Inhibition: The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses. Aminopyrazole derivatives have been identified as inhibitors of p38 MAPK, offering a potential therapeutic avenue for inflammatory disorders.[1][4]

-

GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is implicated in neuroinflammation, particularly in the context of Alzheimer's disease. Certain 3-aminopyrazole derivatives have shown inhibitory activity against GSK-3β, reducing microglial activation and astrocyte proliferation in preclinical models.[1]

Antimicrobial and Other Biological Activities

The therapeutic potential of aminopyrazoles extends beyond cancer and inflammation.

-

Antibacterial and Antifungal Activity: Various aminopyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[1][2][15][16] The specific substitutions on the pyrazole core play a crucial role in determining the spectrum and potency of their antimicrobial effects.[1]

-

Antiviral Activity: The aminopyrazole scaffold has also been explored for its antiviral potential.[1]

-

Insecticidal Activity: Fipronil, a 5-aminopyrazole derivative, is a widely used insecticide that acts by blocking GABA-A receptors in insects, leading to central nervous system disruption.[1]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the amino group.

| Position of Amino Group | Key Biological Activities | Representative Targets |

| 3-Aminopyrazoles | Anticancer, Anti-inflammatory, Neuroprotective | MK-2, GSK-3β, CDKs |

| 4-Aminopyrazoles | Anticancer, Antioxidant | CDKs, Aurora Kinases |

| 5-Aminopyrazoles | Anticancer, Anti-inflammatory, Insecticidal | BTK, COX-2, GABA-A Receptors |

Table 1: General biological activities associated with the position of the amino group on the pyrazole ring.[1]

Systematic modification of the aminopyrazole scaffold has allowed for the optimization of potency, selectivity, and pharmacokinetic properties. For example, in the development of FGFR inhibitors, structure-based drug design and SAR analysis led to analogs with improved potency and drug metabolism and pharmacokinetics (DMPK) properties.[14]

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the key biological activities of aminopyrazole derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of aminopyrazole derivatives against a specific protein kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Aminopyrazole test compounds

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the aminopyrazole compounds in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature and time for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of aminopyrazole derivatives on cancer cell lines.

Methodology:

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Aminopyrazole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the aminopyrazole compounds and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Workflow for Biological Evaluation

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academicstrive.com [academicstrive.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacophore Analysis of Aminopyrazole-Based Compounds

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing potent and selective therapeutic agents.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a privileged structure, particularly in the design of kinase inhibitors.[1][2] This guide provides drug development professionals and researchers with a comprehensive, in-depth walkthrough of pharmacophore analysis as applied to aminopyrazole-based compounds. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind methodological choices, integrates self-validating protocols for scientific rigor, and grounds its claims in authoritative references. We will dissect both ligand- and structure-based approaches, detail robust validation techniques, and illustrate how these models are deployed in virtual screening and lead optimization workflows to accelerate the discovery of novel therapeutics.

The Strategic Imperative for Pharmacophore Modeling

In the landscape of computer-aided drug design (CADD), pharmacophore modeling stands out as a powerful and computationally efficient method to distill the complex three-dimensional (3D) reality of a molecule into an abstract representation of its essential interaction features.[3] A pharmacophore is the specific 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific biological target and elicit a response.[4][5]

For the aminopyrazole core, this is particularly relevant. The scaffold's inherent features—the "pyrrole-like" N1 nitrogen, the "pyridine-like" N2 nitrogen, and the exocyclic amino group—can act as hydrogen bond donors or acceptors, while the pyrazole ring itself provides an aromatic and hydrophobic character.[1] The precise spatial relationship of these features, dictated by the substitution pattern (3-amino, 4-amino, or 5-aminopyrazole) and the nature of appended R-groups, determines target specificity and potency. Pharmacophore analysis allows us to decode this relationship and use it as a predictive blueprint for designing new molecules.

Core Methodological Workflow: A Dichotomy of Approaches

The initial and most critical decision in any pharmacophore project is the selection of the modeling approach, which is dictated entirely by the availability of high-resolution structural data for the biological target. This choice bifurcates the workflow into two distinct, yet philosophically related, pathways: ligand-based and structure-based modeling.

Ligand-Based Pharmacophore Modeling

This approach is indispensable when the 3D structure of the target protein is unknown, but a set of molecules with known biological activities is available.[5] The core assumption is that these diverse molecules bind to the target in a similar mode, and therefore, the shared pharmacophoric features are responsible for their activity.[4]

-

Curate Training Set:

-

Action: Select a set of 15-30 aminopyrazole-based compounds with a wide range of biological activities (spanning at least 4 orders of magnitude). Include at least two highly active compounds. This set is your "training set."

-

Causality: A broad activity range is crucial for the algorithm (e.g., HypoGen in Discovery Studio) to effectively discriminate between features essential for high activity and those associated with low activity.[6] The structural diversity of the set ensures the resulting model is not biased towards a single chemical series.

-

-

Define Activity & Uncertainty:

-

Action: For each molecule, define the biological activity (e.g., IC50) and an "Uncertainty" value. The uncertainty is typically a factor of 3, meaning the true activity is assumed to be within 3x or 1/3x of the measured value.

-

Causality: This parameter accounts for experimental variability. It provides the algorithm with a "margin of error," preventing it from overfitting to minor, potentially insignificant, differences in activity data.

-

-

Generate Conformations:

-

Action: For each molecule in the training set, generate a diverse and energetically accessible ensemble of 3D conformations using a method like the "Best Quality" conformational search.

-

Causality: Ligands are flexible. The bioactive conformation (the shape the molecule adopts in the binding pocket) is often not its lowest energy state in solution. A thorough conformational search is essential to ensure the true bioactive conformation is included in the set for alignment.

-

-

Select Pharmacophore Features:

-

Action: Identify the potential pharmacophoric features present in the aminopyrazole dataset. These are summarized in the table below.

-

Causality: This step translates the chemical structures into the language of pharmacophores. Explicitly defining the feature types guides the subsequent alignment and hypothesis generation process.

-

-

Generate & Score Hypotheses:

-

Action: Execute the hypothesis generation algorithm (e.g., 3D QSAR Pharmacophore Generation). The software performs a three-phase process: constructive, subtractive, and optimization.[6] It identifies common pharmacophores among the active compounds, removes those matched by inactive compounds, and optimizes the remaining models using simulated annealing.[6]

-

Causality: This automated process systematically searches for the best possible 3D arrangement of features that explains the observed structure-activity relationship (SAR) of the training set. The output is a ranked list of potential pharmacophore models.

-

Structure-Based Pharmacophore Modeling

When a high-quality crystal structure of the target (ideally co-crystallized with a ligand) is available, a more direct and often more accurate approach can be taken.[5] Here, the pharmacophore is derived from the specific interactions observed between the ligand and the amino acid residues in the binding pocket.

-

Protein and Ligand Preparation:

-

Action: Load the PDB file into a molecular modeling suite (e.g., MOE, Discovery Studio).[6] Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogens, and correcting any structural issues.

-

Causality: Raw PDB files are often incomplete. This preparation step ensures a chemically correct and stable model, standardizing the protonation states and geometry, which is fundamental for an accurate analysis of interactions.

-

-

Binding Site Interaction Mapping:

-

Action: Use a tool like "Receptor-Ligand Pharmacophore Generation" to automatically identify all key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) between the bound aminopyrazole ligand and the protein's active site.

-

Causality: This is the discovery phase. By mapping the precise contacts, we identify which amino acid residues are critical for binding and the chemical nature of those interactions. This forms the empirical basis for the pharmacophore model.

-

-

Feature Generation and Refinement:

-

Action: The software translates the identified interactions into pharmacophore features. For example, a hydrogen bond from the aminopyrazole's NH2 group to a backbone carbonyl in the protein becomes a Hydrogen Bond Donor (HBD) feature. A phenyl group on the pyrazole core sitting in a hydrophobic pocket becomes a Hydrophobic (HY) feature.

-

Causality: This step abstracts the specific chemical interactions into a generalized model. This model is no longer just about that one ligand; it represents a set of spatial and chemical requirements that any active molecule must fulfill to bind to this site. The model can be further refined by adding exclusion volumes to represent the space occupied by the protein, preventing clashes in virtual screening hits.

-

The Pillar of Trustworthiness: Rigorous Model Validation

A generated pharmacophore model is merely a hypothesis until it has been rigorously validated.[6][7] Validation is a non-negotiable process that establishes the model's statistical significance and its ability to distinguish active compounds from inactive ones, thereby ensuring its predictive power.

Validation Protocols

-

Test Set Validation:

-

Action: Curate a "test set" of aminopyrazole compounds with known activities that were not included in the initial training set. Screen this test set against the generated pharmacophore model.

-

Self-Validation: A good model should correctly predict the activity levels of the test set compounds (i.e., map high-activity compounds with a good fit score and low-activity compounds with a poor fit score). This demonstrates the model's generalizability beyond the data it was built on.

-

-

Decoy Set Screening & Statistical Analysis:

-

Action: Screen the pharmacophore model against a large, curated database containing a small number of known actives and a large number of "decoy" molecules. Decoys are compounds with similar physicochemical properties (e.g., molecular weight, logP) but different topologies, making them unlikely to be active.

-

Self-Validation: An effective model must demonstrate that it can "find" the known actives within the sea of decoys. This is quantified using several key metrics.[6][7]

-

Key Quantitative Validation Metrics

The results of decoy set screening are summarized using metrics that provide a quantitative measure of the model's quality.

| Metric | Description | Indication of a Good Model |

| Sensitivity | The model's ability to correctly identify active compounds (True Positives / Total Actives). | High value (close to 1.0) |

| Specificity | The model's ability to correctly reject inactive compounds (True Negatives / Total Inactives). | High value (close to 1.0) |

| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the screened hit list compared to the concentration in the original database. | High value (e.g., >10), indicating the model preferentially selects actives. |

| Güner-Henry (GH) Score | A comprehensive metric (ranging from 0 to 1) that combines sensitivity, the yield of actives in the hit list, and the enrichment factor. | A score closer to 1.0 indicates an ideal model.[6] |

| ROC Curve AUC | A plot of Sensitivity vs. (1 - Specificity). The Area Under the Curve (AUC) measures the model's ability to discriminate. | An AUC value between 0.7 and 1.0 is considered good to excellent.[7] |

Application in Drug Discovery: From Model to Molecule

A validated pharmacophore model is a powerful tool for hit identification and lead optimization.[3][8]

Virtual Screening

The most common application is to screen large compound libraries (e.g., ZINC, Enamine) to identify novel molecules that match the pharmacophore's 3D feature arrangement.[3][7] This process can filter millions of compounds down to a few thousand "hits" in a matter of hours.

-

Causality: This is a computationally inexpensive "first pass" filter. Instead of performing costly and slow molecular docking on an entire library, we use the pharmacophore to rapidly select a much smaller, enriched subset of compounds that have a high probability of binding to the target.

Post-Screening Workflow

The hits from a pharmacophore screen are not final candidates. They are starting points for a more rigorous computational and experimental cascade.

-

Molecular Docking: The pharmacophore hits are subjected to molecular docking into the target's binding site (if known). This refines the hit list by evaluating the binding pose and calculating a more detailed binding energy score.

-

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranking hits.[3] This helps to deprioritize compounds that are likely to fail later in development due to poor pharmacokinetic properties.[3]

-

Experimental Validation: The most promising candidates are acquired or synthesized for in vitro biological testing to confirm their activity.

Conclusion and Future Outlook

Pharmacophore analysis is an essential, field-proven methodology in the drug discovery toolkit. For aminopyrazole-based compounds, it provides a rational framework to understand complex SAR and to design novel molecules with desired biological activity. By adhering to rigorous, self-validating protocols, researchers can build predictive models that significantly enhance the efficiency of the discovery pipeline. The integration of pharmacophore modeling with molecular dynamics, machine learning, and multi-scale modeling will continue to refine its predictive power, accelerating the journey from a privileged scaffold to a life-changing therapeutic.[8]

References

-

Di-Marino, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. Available at: [Link]

-

Ialongo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

-

Salman, M., & Nandi, S. (2015). QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists against induced coma. Reports in Medicinal Chemistry. Available at: [Link]

-

Ialongo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Alam, S., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. International Journal of Molecular Sciences. Available at: [Link]

-

Czeleń, P. (Ed.). (2025). Special Issue: Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. MDPI. Available at: [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. Available at: [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. dovepress.com [dovepress.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Aminopyrazole Scaffold: A Comprehensive Technical Guide to its Reactivity and Chemical Behavior

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a diverse array of biologically active compounds.[5][1][6] This in-depth technical guide provides a comprehensive overview of the chemical behavior and reactivity of the aminopyrazole core, offering field-proven insights for its effective utilization in research and development.

Understanding the Aminopyrazole Core: Electronic Properties and Tautomerism

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of an amino group substituent introduces further complexity and modulates the electronic landscape of the ring. Key characteristics of the aminopyrazole scaffold include:

-

Aromaticity and Electron Distribution: The pyrazole ring is aromatic, with a delocalized π-electron system. The "pyrrole-like" nitrogen atom (N1) contributes its lone pair to the aromatic sextet, while the "pyridine-like" nitrogen atom (N2) has its lone pair in an sp2 hybrid orbital in the plane of the ring, making it more basic.[1][7] The amino group, being an electron-donating group, further increases the electron density of the pyrazole ring, influencing its reactivity towards electrophiles.

-

Tautomerism: A crucial aspect of aminopyrazole chemistry is prototropic tautomerism. Depending on the substitution pattern, aminopyrazoles can exist in multiple tautomeric forms. For instance, 3(5)-aminopyrazole exists as a mixture of 3-amino-1H-pyrazole and 5-amino-1H-pyrazole.[1][8] This tautomerism can significantly impact the regioselectivity of its reactions.

Synthetic Routes to the Aminopyrazole Scaffold

Several robust synthetic strategies have been developed for the construction of the aminopyrazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 3(5)-Aminopyrazoles

The most common methods for synthesizing 3(5)-aminopyrazoles involve the condensation of a 1,3-dielectrophilic compound with hydrazine.

-

From β-Ketonitriles and Hydrazine: This is a widely employed and efficient route. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of hydrazine onto the nitrile group.

-

Experimental Protocol: Synthesis of a 3(5)-Aminopyrazole from a β-Ketonitrile

-

Dissolve the β-ketonitrile in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate (or a substituted hydrazine) to the solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

-

-

-

From α,β-Unsaturated Nitriles and Hydrazine: This method provides another versatile entry to 3(5)-aminopyrazoles.[5] The reaction involves the Michael addition of hydrazine to the α,β-unsaturated nitrile, followed by cyclization and elimination of a leaving group.

Synthesis of 4-Aminopyrazoles

The synthesis of 4-aminopyrazoles often involves the reduction of a precursor containing a nitrogen-based functional group at the C4 position.[5]

-

Reduction of 4-Nitro, 4-Nitroso, or 4-Azopyrazoles: These precursors can be readily reduced to the corresponding 4-aminopyrazole using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl).[5]

Chemical Reactivity and Functionalization of the Aminopyrazole Scaffold

The aminopyrazole scaffold possesses multiple reactive sites, allowing for a wide range of chemical transformations. The regioselectivity of these reactions is influenced by the position of the amino group, the nature of other substituents, and the reaction conditions.

Electrophilic Substitution Reactions

The electron-rich nature of the aminopyrazole ring makes it susceptible to electrophilic attack. The primary sites of electrophilic substitution are the carbon atoms of the pyrazole ring and the exocyclic amino group.

-

Halogenation: Aminopyrazoles can be readily halogenated at the C4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[5]

-

Nitration and Nitrosation: Nitration and nitrosation typically occur at the C4 position under acidic conditions.[5]

-

Acylation: The exocyclic amino group is generally more nucleophilic than the ring nitrogens and readily undergoes acylation with acyl chlorides or anhydrides.[5]

N-Functionalization

The nitrogen atoms of the aminopyrazole scaffold can be functionalized through various reactions.

-

N-Alkylation: Alkylation can occur at both the ring nitrogens (N1) and the exocyclic amino group. The regioselectivity can often be controlled by the choice of base and alkylating agent.

-

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of aminopyrazoles. Palladium and copper catalysts are commonly employed for this transformation.

Reactions with Bidentate Electrophiles: Formation of Fused Heterocyclic Systems

A key feature of aminopyrazole chemistry is its utility as a precursor for the synthesis of fused heterocyclic systems, which are prevalent in many pharmaceutical agents.[3][6] The reaction of aminopyrazoles with 1,3-bielectrophiles leads to the formation of bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[9]

-

Formation of Pyrazolo[1,5-a]pyrimidines: 3(5)-Aminopyrazoles react with β-dicarbonyl compounds or their equivalents to yield pyrazolo[1,5-a]pyrimidines. The reaction typically proceeds via initial condensation at the exocyclic amino group, followed by cyclization involving the N2 atom of the pyrazole ring.

-

Formation of Pyrazolo[3,4-b]pyridines: The reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines. [9]The regioselectivity of this reaction can be influenced by steric and electronic factors of the substituents. [9]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Halogenated aminopyrazoles are versatile substrates for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: 4-Haloaminopyrazoles can undergo Suzuki-Miyaura coupling with boronic acids to form C-C bonds. * Sonogashira Coupling: The reaction of haloaminopyrazoles with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst provides access to alkynyl-substituted aminopyrazoles.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyrazole scaffold is a cornerstone in the design of numerous therapeutic agents due to its ability to form key hydrogen bond interactions with biological targets. [8]Its derivatives have demonstrated a broad spectrum of biological activities. [1][3][7][6] Table 1: Examples of Biologically Active Aminopyrazole Derivatives

| Compound Class | Biological Activity | Target(s) | Reference(s) |

| 3-Aminopyrazoles | Anticancer, Anti-inflammatory | Kinases | [7] |

| 4-Aminopyrazoles | Anticonvulsant | - | [7] |

| 5-Aminopyrazoles | Kinase inhibitors, Anti-inflammatory, Antimalarial | p38 MAPK, Bruton's tyrosine kinase (BTK) | [1] |

| Fused Pyrazoles | Various (e.g., anxiolytic, hypnotic) | - | [5][6] |

The versatility of the aminopyrazole scaffold allows for fine-tuning of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. Notable examples of drugs and clinical candidates containing the aminopyrazole motif include Viagra (Sildenafil) and Zaleplon. [5]

Conclusion

The aminopyrazole scaffold represents a highly versatile and valuable platform in modern organic and medicinal chemistry. Its rich and tunable reactivity, coupled with its proven track record in drug discovery, ensures its continued importance in the development of novel therapeutic agents. A thorough understanding of its chemical behavior, as outlined in this guide, is paramount for harnessing its full potential in the design and synthesis of next-generation pharmaceuticals.

References

-

Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

-

Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3535. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 322-359). Italian Society of Chemistry. [Link]

-

Kumar, V., & Yusuf, M. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 14(11), 2351-2374. [Link]

-

Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Faria, J. V., et al. (2017). 3(5)-Aminopyrazoles: A Review on Their Synthesis and Applications. Molecules, 22(10), 1677. [Link]

-

Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1385. [Link]

-

Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Yu, J., et al. (2024). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. Organic Letters, 26(1), 213-218. [Link]

-

Kumar, V., & Yusuf, M. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 14(11), 2351-2374. [Link]

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Privileged Scaffold in Modern Molecular Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged from a historical chemical curiosity to a cornerstone of modern molecular design. Its unique physicochemical properties, including its capacity for hydrogen bonding, metabolic stability, and versatile reactivity, have established it as a "privileged scaffold" in diverse scientific fields. This technical guide provides a comprehensive analysis of the discovery, synthesis, and profound significance of pyrazole-containing molecules. We will delve into the causality behind the selection of this scaffold in drug discovery, examining its role in blockbuster pharmaceuticals through detailed mechanistic pathways. Furthermore, this guide will explore the critical impact of pyrazoles in agrochemicals and the burgeoning field of materials science, where they serve as key components in advanced polymers, catalysts, and functional materials. Detailed experimental protocols, quantitative data, and logical frameworks are presented to equip researchers and development professionals with field-proven insights into harnessing the power of the pyrazole core.

Genesis of a Privileged Scaffold: The Discovery of Pyrazole

The journey of pyrazole began in the late 19th century, a period of foundational discoveries in heterocyclic chemistry. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative, specifically a pyrazolone, in 1883.[1][2][3] This discovery was somewhat serendipitous, arising from his work on quinoline derivatives where he reacted ethyl acetoacetate with phenylhydrazine.[3] This reaction, now famously known as the Knorr pyrazole synthesis , became a fundamental and versatile method for constructing the pyrazole ring and remains a staple in synthetic organic chemistry.[4][5] A few years later, in 1889, Eduard Buchner reported the first synthesis of the parent pyrazole compound itself.[1][2] These pioneering efforts laid the groundwork for over a century of research that has unveiled the vast potential of this unassuming heterocycle.

The Physicochemical Genius of the Pyrazole Core

The widespread success of the pyrazole scaffold is not accidental; it is a direct consequence of a unique combination of physicochemical properties that make it an ideal building block for functional molecules, particularly in a biological context.

-

Hydrogen Bonding and pKa: The pyrazole ring possesses two nitrogen atoms with distinct electronic environments. The N1 nitrogen is a pyrrole-like, proton-donating (NH) group, while the N2 nitrogen is a pyridine-like, proton-accepting atom.[1] This duality allows N-unsubstituted pyrazoles to act as both hydrogen bond donors and acceptors, enabling them to form specific and strong interactions with biological targets like protein active sites.[1][6] Pyrazole is a weak base, with a pKa of approximately 2.5 for its protonated form, and a very weak acid with a pKa of 14.2.[3][7] This modest basicity, lower than that of its isomer imidazole, is due to the electron-withdrawing inductive effect of the adjacent nitrogen atom and contributes to its favorable pharmacokinetic profile.[7][8]

-

Metabolic Stability: In drug development, metabolic stability is a critical parameter. The pyrazole ring has demonstrated remarkable resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other common heterocycles like imidazole or oxazole.[1] This enhanced stability is attributed to the electronic nature of the N-N bond and the overall aromaticity of the ring, leading to longer half-lives and improved bioavailability of pyrazole-containing drugs.

-

Aromaticity and Planarity: Pyrazole is an aromatic heterocycle with a resonance energy of 123 kJ/mol, indicating significant electronic stabilization.[3] This aromaticity confers a planar geometry to the ring, which can be advantageous for fitting into the flat regions of protein binding pockets and participating in π-π stacking interactions.[1]

-

Bioisosterism: One of the most powerful applications of the pyrazole scaffold in medicinal chemistry is its role as a bioisostere. It can effectively mimic other functional groups, such as amides, phenols, or even other aromatic rings, while modulating physicochemical properties like lipophilicity, solubility, and metabolic stability.[8][9] This allows for the fine-tuning of a molecule's properties to optimize its efficacy and safety profile.

-

Synthetic Accessibility: The Knorr synthesis and its variations provide robust and high-yielding routes to a vast array of substituted pyrazoles from readily available 1,3-dicarbonyl compounds and hydrazines.[5] This synthetic tractability has been a major driver of its widespread adoption in research and development.

Pyrazoles in Drug Discovery: From Inflammation to Oncology